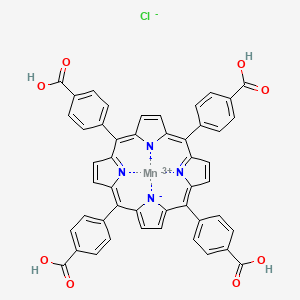

MnTBAP chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C48H28ClMnN4O8 |

|---|---|

Molecular Weight |

879.1 g/mol |

IUPAC Name |

manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride |

InChI |

InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 |

InChI Key |

XHVDAQLNUQLQKW-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3] |

Synonyms |

manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Actions of MnTBAP Chloride: A Technical Guide to its Core Mechanisms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of MnTBAP Chloride

This compound, a synthetic, cell-permeable metalloporphyrin, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of its mechanism of action, focusing on its superoxide dismutase (SOD) mimetic activity, its role as a peroxynitrite scavenger, and its modulation of key signaling pathways.

Core Mechanism 1: Superoxide Dismutase Mimetic Activity - A Point of Contention

This compound is widely recognized as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This catalytic activity is attributed to the manganese center, which cycles between the Mn(III) and Mn(II) oxidation states.[2]

However, the SOD-like activity of this compound is a subject of considerable debate. Research has demonstrated that highly purified MnTBAP exhibits minimal to no SOD activity.[3] The SOD-like effects observed in numerous studies are often attributed to manganese-containing impurities present in commercial preparations of this compound.[3]

Quantitative Analysis of SOD Mimetic Activity

The efficacy of an SOD mimetic is quantified by its catalytic rate constant (k_cat). As illustrated in the table below, the SOD activity of pure MnTBAP is significantly lower than that of native SOD enzymes and other potent SOD mimetics.

| Compound | log k_cat (M⁻¹s⁻¹) | Reference |

| Pure this compound | ~3.16 | [4][5] |

| Commercial this compound | Variable (due to impurities) | [3] |

| MnTE-2-PyP (potent SOD mimetic) | ~7.5 | [4][5] |

| Cu,Zn-SOD (native enzyme) | ~9.0 | [4] |

Table 1: Comparison of Superoxide Dismutase Activity.

Experimental Protocol: Measurement of SOD Activity via Cytochrome c Reduction

A common method to determine SOD activity is the cytochrome c reduction assay. This assay is based on the competition between cytochrome c and the SOD mimetic for superoxide radicals generated by a xanthine/xanthine oxidase system.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

Cytochrome c (10 µM)

-

Xanthine (50 µM)

-

Xanthine oxidase (sufficient to produce a rate of cytochrome c reduction of 0.025 absorbance units per minute)

-

This compound solution (variable concentrations)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.

-

Add the this compound solution at various concentrations to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

The percentage of inhibition of cytochrome c reduction is calculated, and the concentration of this compound required for 50% inhibition (IC₅₀) is determined.

Core Mechanism 2: Peroxynitrite Scavenging - A More Definitive Role

A more established and potent mechanism of action for this compound is its ability to scavenge peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species formed from the reaction of superoxide and nitric oxide.[6][7] this compound directly detoxifies peroxynitrite, thereby preventing cellular damage, including lipid peroxidation and protein nitration.[8]

Quantitative Analysis of Peroxynitrite Scavenging

The rate constant for the reaction between this compound and peroxynitrite (k_red) highlights its efficiency as a peroxynitrite scavenger.

| Compound | log k_red (ONOO⁻) (M⁻¹s⁻¹) | Reference |

| Pure this compound | 5.06 | [1][5] |

| Commercial this compound | 4.97 | [1][5] |

| MnTE-2-PyP | ~7.5 | [5] |

Table 2: Peroxynitrite Scavenging Activity.

Experimental Protocol: Dihydrorhodamine 123 Oxidation Assay for Peroxynitrite Scavenging

The peroxynitrite scavenging capacity of this compound can be assessed by its ability to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) by peroxynitrite.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dihydrorhodamine 123 (DHR 123) solution

-

Peroxynitrite (ONOO⁻) solution

-

This compound solution (variable concentrations)

Procedure:

-

In a multi-well plate, combine the phosphate buffer, DHR 123, and varying concentrations of this compound.

-

Add the peroxynitrite solution to initiate the oxidation of DHR 123 to the fluorescent rhodamine 123.

-

Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm using a fluorescence plate reader.

-

The inhibition of DHR 123 oxidation by this compound is calculated to determine its peroxynitrite scavenging activity.

Core Mechanism 3: Modulation of Signaling Pathways

This compound exerts significant anti-inflammatory and anti-fibrotic effects through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] By reducing oxidative stress, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as TNF-α.[9]

Upregulation of the BMPR-II/Smad Signaling Pathway

This compound upregulates the expression of Bone Morphogenetic Protein Receptor type II (BMPR-II).[2][6][10] This leads to the activation of the downstream Smad signaling pathway, specifically through the phosphorylation of Smad1 and Smad5.[2] The activated Smad complex then translocates to the nucleus to regulate gene expression, contributing to the anti-inflammatory and anti-fibrotic effects of this compound.

Antagonism of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT)

Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT, a process implicated in fibrosis and cancer progression. This compound has been demonstrated to counteract TGF-β1-induced EMT in renal tubular epithelial cells.[2] It achieves this by restoring the expression of the epithelial marker E-cadherin and suppressing the induction of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin.[2]

Visualizing the Mechanisms of Action

Catalytic Cycle of Superoxide Dismutation by this compound```dot

Caption: Reaction of this compound with peroxynitrite.

Modulation of NF-κB and BMPR-II/Smad Signaling Pathways

Caption: this compound's dual role in signaling pathway modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]

- 8. nipro.co.jp [nipro.co.jp]

- 9. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

MnTBAP Chloride: A Technical Guide to its Function as a Superoxide Dismutase Mimetic and Peroxynitrite Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Mn(III) tetrakis(4-benzoic acid)porphyrin chloride (MnTBAP chloride), a synthetic metalloporphyrin often categorized as a superoxide dismutase (SOD) mimetic. This document critically evaluates its primary mechanism of action, highlighting the significant debate in the scientific community. While initially regarded as a potent SOD mimic, compelling evidence now indicates that pure MnTBAP is a relatively inefficient catalyst for superoxide dismutation. Instead, its potent antioxidant and protective effects in various biological models are largely attributed to its robust activity as a peroxynitrite and carbonate radical scavenger. This guide presents key quantitative data, detailed experimental protocols for evaluating its activity, and explores its impact on critical signaling pathways, including NF-κB and BMPR-II. The information is intended to provide researchers and drug development professionals with a comprehensive understanding of MnTBAP's true biochemical functions, enabling more accurate interpretation of experimental results and informed decisions in therapeutic development.

Introduction: The Evolving Understanding of this compound

This compound is a cell-permeable, manganese-containing porphyrin complex that has been extensively utilized in studies of oxidative stress-related pathologies.[1][2] Initially, its protective effects were widely ascribed to its ability to mimic the enzymatic activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide.[3][4]

However, subsequent rigorous physicochemical and in vivo studies have challenged this initial classification. Research has demonstrated that highly purified MnTBAP exhibits very low SOD-like activity.[1][5] In contrast, it is a highly effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of superoxide and nitric oxide.[1][5] The protective effects observed in numerous studies using MnTBAP are now largely considered to be a consequence of its peroxynitrite and carbonate radical scavenging capabilities.[1][5] It is also crucial to note that some commercial preparations of MnTBAP may contain impurities with inherent SOD-like activity, which has contributed to the historical confusion regarding its primary mechanism of action.[3]

This guide will delve into the nuanced biochemistry of MnTBAP, providing the necessary data and protocols to accurately assess its function.

Physicochemical and Biochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₂₈ClMnN₄O₈ | [2] |

| Molecular Weight | 879.15 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in 0.1 M aqueous base | [2] |

| Storage | -20°C, desiccated | [2] |

Quantitative Data on Catalytic Activity

The efficacy of MnTBAP as both an SOD mimetic and a peroxynitrite scavenger has been quantified through kinetic studies. The data clearly illustrates its preferential activity towards peroxynitrite.

| Parameter | This compound (Pure) | MnTE-2-PyP (Potent SOD Mimetic) | Native Cu,Zn-SOD | Reference(s) |

| log kcat (O₂•⁻ dismutation) | ~3.16 | ~7.76 | ~9.0 | [1][5] |

| log kred (ONOO⁻ reduction) | ~5.06 | ~7.5 | N/A | [1][5] |

kcat: catalytic rate constant; kred: second-order rate constant for reduction.

Experimental Protocols

Assessment of Superoxide Dismutase Mimetic Activity

This indirect assay measures the ability of an SOD mimetic to compete with nitroblue tetrazolium (NBT) for superoxide radicals generated by a xanthine/xanthine oxidase system. The reduction of NBT by superoxide forms a blue formazan product that can be quantified spectrophotometrically.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

Xanthine (0.1 mM)

-

Nitroblue tetrazolium (NBT, 50 µM)

-

Xanthine oxidase (0.025 U/mL)

-

This compound solution (various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, xanthine, and NBT.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 560 nm.

-

The percentage inhibition of NBT reduction is calculated relative to a control without the SOD mimetic. The IC50 value (the concentration of MnTBAP that inhibits NBT reduction by 50%) can then be determined.

This assay is based on the ability of superoxide to reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm. An SOD mimetic will inhibit this reduction.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

Xanthine (50 µM)

-

Cytochrome c (10 µM)

-

Xanthine oxidase (0.01 U/mL)

-

This compound solution (various concentrations)

-

UV/Vis spectrophotometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing phosphate buffer, EDTA, xanthine, and cytochrome c.

-

Add the desired concentration of this compound.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately monitor the increase in absorbance at 550 nm over time.

-

The rate of cytochrome c reduction is determined from the linear portion of the curve.

-

The percentage inhibition is calculated by comparing the rates in the presence and absence of MnTBAP.

Assessment of Peroxynitrite Scavenging Activity

The direct reaction between MnTBAP and peroxynitrite can be monitored using stopped-flow spectrophotometry by observing the change in the Soret band of the metalloporphyrin.

Materials:

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound solution

-

Peroxynitrite solution

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of MnTBAP in phosphate buffer.

-

Prepare a solution of peroxynitrite in dilute NaOH.

-

Use the stopped-flow instrument to rapidly mix the MnTBAP solution with an excess of the peroxynitrite solution.

-

Monitor the decay of the MnTBAP Soret peak (around 467 nm) over time.

-

The second-order rate constant for the reaction can be calculated from the pseudo-first-order rate constants obtained at different peroxynitrite concentrations.

In Vivo Models

This is a widely used model of acute inflammation.[6]

Procedure:

-

Anesthetize rats or mice.

-

Make a small skin incision in the thoracic area.

-

Inject a solution of λ-carrageenan (e.g., 1% in saline) into the pleural cavity.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) at a designated time point (e.g., concurrently or post-carrageenan injection).[5]

-

At a specified time after induction (e.g., 4-6 hours), euthanize the animals and collect the pleural exudate.

-

Measure the volume of the exudate and perform cell counts (total and differential).

-

Analyze the exudate and lung tissue for inflammatory markers (e.g., cytokines, myeloperoxidase activity) and markers of nitrosative stress (e.g., 3-nitrotyrosine).

This model specifically assesses the in vivo SOD-like activity of a compound.[3][7] Strains of E. coli lacking both cytosolic superoxide dismutases (sodA and sodB) are unable to grow aerobically on minimal medium.[3] A functional SOD mimetic can rescue this growth defect.

Procedure:

-

Culture the SOD-deficient E. coli strain in a rich medium under anaerobic conditions.

-

Plate the bacteria on minimal agar plates containing different concentrations of this compound.

-

Incubate the plates under aerobic conditions.

-

Monitor for bacterial growth. The ability of MnTBAP to support aerobic growth is indicative of its in vivo SOD mimetic activity.

Impact on Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular homeostasis.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. MnTBAP has been demonstrated to inhibit the activation of NF-κB.[2] This is thought to occur, at least in part, through the prevention of the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). By inhibiting these upstream kinases, MnTBAP prevents the subsequent signaling cascade that leads to NF-κB activation and the transcription of pro-inflammatory genes.

Upregulation of the BMPR-II Signaling Pathway

Bone morphogenetic protein receptor type II (BMPR-II) is a transmembrane serine/threonine kinase that plays a crucial role in vascular homeostasis.[8] MnTBAP has been shown to upregulate the expression of BMPR-II and activate its downstream Smad-dependent signaling pathway.[8] This effect is associated with anti-inflammatory responses in endothelial cells. The precise mechanism by which MnTBAP upregulates BMPR-II is still under investigation but may be linked to its ability to modulate the cellular redox environment.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of reactive nitrogen species, particularly peroxynitrite, in a wide range of pathological conditions. Its primary mechanism of action is now understood to be a potent scavenger of peroxynitrite and carbonate radicals, rather than a true mimetic of superoxide dismutase. This distinction is critical for the accurate interpretation of experimental data. The ability of MnTBAP to modulate key inflammatory signaling pathways, such as NF-κB and BMPR-II, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular mechanisms by which MnTBAP's antioxidant properties translate into the regulation of these signaling cascades. Further in vivo studies using highly purified MnTBAP are necessary to fully delineate its therapeutic efficacy in various disease models and to differentiate its effects from those of other SOD mimetics. A deeper understanding of its pharmacokinetics and biodistribution will also be crucial for its potential translation into clinical applications.

References

- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mn porphyrin-based SOD mimic, MnTnHex-2-PyP(5+), and non-SOD mimic, MnTBAP(3-), suppressed rat spinal cord ischemia/reperfusion injury via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complementation of SOD-deficient Escherichia coli by manganese porphyrin mimics of superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Narrative of MnTBAP Chloride: From Superoxide Dismutase Mimic to Peroxynitrite Scavenger

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP chloride) has traversed a fascinating scientific journey, initially lauded as a promising superoxide dismutase (SOD) mimetic for combating oxidative stress, to its current recognition primarily as a potent peroxynitrite scavenger. This technical guide delves into the history of its discovery, the evolution of our understanding of its mechanism of action, and the key experimental findings that have shaped its profile as a valuable research tool and potential therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates, providing a comprehensive resource for the scientific community.

A Shifting Paradigm: The History and Discovery of this compound

The story of this compound is intrinsically linked to the burgeoning field of synthetic SOD mimetics, which sought to replicate the therapeutic potential of the endogenous antioxidant enzyme in a more stable, cell-permeable form.

Initial Synthesis and Characterization as a SOD Mimetic:

The synthesis of manganese porphyrins, the class of compounds to which MnTBAP belongs, has been described in the literature since the late 1970s. The core structure, a manganese ion coordinated by a porphyrin ring, was designed to mimic the active site of native manganese SOD (MnSOD). Early studies in the 1990s and 2000s investigated a range of metalloporphyrins, including MnTBAP, for their ability to catalyze the dismutation of the superoxide radical (O₂⁻) into hydrogen peroxide and molecular oxygen. These initial investigations, often using commercially available MnTBAP, reported modest to significant SOD-like activity, fueling interest in its potential as a therapeutic agent for a variety of conditions underpinned by oxidative stress.

The Turning Point: Unraveling the True Mechanism of Action:

A pivotal shift in the understanding of MnTBAP's properties came with a 2008 publication that presented the synthesis and thorough characterization of a high-purity form of the compound[1]. This research revealed that the previously reported SOD mimetic activity of commercial MnTBAP preparations was largely attributable to non-porphyrin manganese-containing impurities[1][2]. Pure MnTBAP, in fact, exhibits very low SOD-like activity in aqueous systems[1][3].

Instead, this and subsequent research highlighted the compound's potent ability to scavenge peroxynitrite (ONOO⁻), a highly reactive and damaging species formed from the reaction of superoxide and nitric oxide[3][4][5]. This discovery recontextualized the wealth of existing in vivo data, suggesting that the protective effects observed in models of inflammation, neurodegeneration, and other pathologies were likely due to the reduction of nitrative stress rather than the dismutation of superoxide[3][4].

Today, this compound is widely recognized as a valuable chemical tool to dissect the roles of peroxynitrite in biological systems and continues to be investigated for its therapeutic potential as a peroxynitrite scavenger and modulator of key signaling pathways.

Quantitative Assessment of this compound's Biological Activity

The following tables summarize the key quantitative data that define the biochemical and cellular effects of this compound.

Table 1: In Vitro Catalytic Activity

| Parameter | Value | Compound | Comments | Reference |

| Superoxide Dismutation (log kcat) | ~3.16 | Pure MnTBAP | Estimated value, significantly lower than potent SOD mimics. | [3][4] |

| Superoxide Dismutation (log kcat) | ~8.1 | MnTE-2-PyP | A potent SOD mimic, for comparison. | [3] |

| Peroxynitrite Scavenging (log kred) | 5.06 | Pure MnTBAP | Demonstrates efficient peroxynitrite scavenging. | [4] |

| Peroxynitrite Scavenging (log kred) | 4.97 | Commercial MnTBAP | Slightly lower than pure MnTBAP. | [4] |

| Peroxynitrite Scavenging (log kred) | ~7.5 | MnTE-2-PyP | A potent peroxynitrite scavenger, for comparison. | [4] |

| Reaction with Peroxynitrite (k) | 6.8 x 10⁴ M⁻¹s⁻¹ | Mn(TBAP) | Second-order rate constant. |

Table 2: In Vivo Efficacy in a Rat Model of Lung Contusion

| Parameter | Treatment | Time Point | % Reduction vs. Control | Reference |

| BAL Albumin (Permeability Injury) | MnTBAP (10 mg/kg, IP) | 24 h | Significant reduction | [6] |

| BAL Neutrophils | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly lower | [6] |

| BAL IL-1β | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |

| BAL IL-6 | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |

| BAL CINC-1 | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |

| BAL CINC-3 | MnTBAP (10 mg/kg, IP) | 24 h | Significantly decreased | [6] |

| Lung Dityrosine | MnTBAP (10 mg/kg, IP) | 24 h | Significantly attenuated | |

| Lung Nitrotyrosine | MnTBAP (10 mg/kg, IP) | 24 h | Significantly attenuated |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of High-Purity Mn(III) tetrakis(4-benzoic acid)porphyrin chloride

This protocol is based on the method described for the synthesis of high-purity MnTBAP, which was crucial in redefining its primary mechanism of action.

Materials:

-

meso-Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)

-

Manganese(II) chloride (MnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Methanol

-

Chloroform

Procedure:

-

Metallation: Dissolve H₂TCPP in DMF. Add an excess of MnCl₂ to the solution. Reflux the mixture for several hours until the reaction is complete, which can be monitored by UV-vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).

-

Precipitation and Washing: After cooling, add an equal volume of water to the reaction mixture to precipitate the crude MnTCPP. Filter the precipitate and wash thoroughly with water to remove unreacted MnCl₂ and DMF.

-

Acidification and Purification: Suspend the crude product in methanol and add a small amount of concentrated HCl to ensure the formation of the chloride salt. Stir the suspension, then filter and wash with methanol.

-

Final Purification: The product can be further purified by column chromatography on silica gel using a chloroform/methanol gradient.

-

Characterization: Confirm the purity and identity of the final product using techniques such as UV-vis spectroscopy, mass spectrometry, and elemental analysis.

Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Assay)

Principle: This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine/xanthine oxidase system.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

-

Cytochrome c (from horse heart)

-

Xanthine

-

Xanthine oxidase

-

This compound stock solution

-

96-well microplate

-

Spectrophotometer capable of reading at 550 nm

Procedure:

-

Prepare Reagents: Prepare fresh solutions of cytochrome c, xanthine, and xanthine oxidase in the potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Potassium phosphate buffer

-

Cytochrome c solution

-

Xanthine solution

-

Varying concentrations of this compound (or vehicle control)

-

-

Initiate Reaction: Add xanthine oxidase to each well to initiate the generation of superoxide.

-

Measure Absorbance: Immediately measure the change in absorbance at 550 nm over time at a constant temperature (e.g., 25°C). The reduction of cytochrome c leads to an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of MnTBAP. The percentage of inhibition is determined relative to the control (no MnTBAP). The IC₅₀ value (the concentration of MnTBAP that causes 50% inhibition) can then be calculated.

Peroxynitrite Scavenging Activity Assay (Stopped-Flow Spectroscopy)

Principle: This method directly measures the rate of reaction between MnTBAP and peroxynitrite by monitoring the change in the absorbance spectrum of MnTBAP using a stopped-flow spectrophotometer.

Materials:

-

This compound solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Peroxynitrite solution (synthesized and quantified immediately before use)

-

Stopped-flow spectrophotometer

Procedure:

-

Instrument Setup: Set up the stopped-flow instrument to rapidly mix the two reactant solutions and monitor the reaction at a specific wavelength (typically the Soret band of MnTBAP).

-

Reaction: Load one syringe of the stopped-flow instrument with the MnTBAP solution and the other with the peroxynitrite solution.

-

Data Acquisition: Rapidly mix the solutions and record the change in absorbance over time. The reaction of MnTBAP with peroxynitrite will cause a change in its absorbance spectrum.

-

Data Analysis: Fit the kinetic trace to an appropriate equation (e.g., single or double exponential) to determine the observed rate constant (k_obs). The second-order rate constant (k) can be calculated by plotting k_obs against the concentration of peroxynitrite (used in pseudo-first-order excess).

In Vivo Lung Contusion Model and Assessment of Inflammation

Animal Model:

-

Male Sprague-Dawley rats

Procedure:

-

Induction of Lung Contusion: Anesthetize the rats. Induce bilateral lung contusion using a standardized blunt trauma method, such as a weight-drop device.

-

MnTBAP Administration: Immediately following the induction of lung contusion, administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (IP) injection.

-

Sample Collection: At predetermined time points (e.g., 5 and 24 hours post-injury), euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analysis of BAL Fluid:

-

Cell Count and Differentials: Determine the total number of cells and the percentage of neutrophils.

-

Protein Concentration (Albumin): Measure the albumin concentration as an indicator of alveolar-capillary barrier permeability, using an ELISA kit.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines (e.g., CINC-1, CINC-3) using specific ELISA kits.

-

-

Analysis of Lung Tissue:

-

Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage, inflammation, and neutrophil infiltration.

-

Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity, a marker of neutrophil accumulation, using a colorimetric assay.

-

Markers of Oxidative/Nitrative Stress: Use techniques like HPLC-tandem mass spectrometry to quantify levels of 3-nitrotyrosine and dityrosine in lung tissue homogenates.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for in vivo evaluation of MnTBAP.

Conclusion

The scientific journey of this compound is a compelling example of the iterative nature of scientific discovery. Initially mischaracterized as a direct SOD mimetic, its true value has emerged as a potent peroxynitrite scavenger and a modulator of critical cellular signaling pathways. This in-depth guide provides a comprehensive overview of its history, a compilation of its quantitative effects, detailed experimental protocols for its study, and visual aids to understand its mechanisms of action. For researchers, scientists, and drug development professionals, this compound remains a valuable tool for investigating the pathophysiology of diseases involving nitrative stress and inflammation, with its story serving as a reminder of the importance of rigorous chemical characterization in biological research.

References

- 1. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

MnTBAP Chloride: An In-depth Technical Guide for Studying Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MnTBAP chloride, a versatile tool for investigating oxidative stress and related signaling pathways. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways.

Introduction to this compound

Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride, or this compound, is a synthetic, cell-permeable metalloporphyrin with potent antioxidant properties.[1][2][3] It is widely recognized as a superoxide dismutase (SOD) mimetic, capable of catalyzing the dismutation of superoxide radicals (O₂⁻).[4][5][6] Additionally, MnTBAP is a powerful scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[2][6][7] While some studies suggest its primary protective mechanism in vivo may be through peroxynitrite scavenging rather than direct superoxide dismutation, its ability to mitigate oxidative and nitrative stress is well-documented.[8][9][10]

MnTBAP's utility extends to the modulation of key signaling pathways implicated in inflammation and cell survival, including the NF-κB and MAPK pathways.[1][11] Its anti-inflammatory effects and ability to reduce oxidative injury have been demonstrated in various in vivo models, making it a valuable agent for research in chronic kidney disease, neuroprotection, and lung injury.[1][12][13]

Mechanism of Action

This compound exerts its protective effects through multiple mechanisms:

-

Superoxide Dismutase Mimetic Activity: It mimics the enzymatic activity of SOD by converting superoxide radicals into molecular oxygen and hydrogen peroxide.[4][14]

-

Peroxynitrite Scavenging: It effectively neutralizes peroxynitrite, a potent oxidizing and nitrating agent that can damage a wide range of biomolecules.[2][6][7] This action is crucial in preventing cellular damage in inflammatory conditions where both superoxide and nitric oxide are produced.[12][14]

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: MnTBAP has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3]

-

MAPK Pathways: It can selectively inhibit the phosphorylation of p38 MAPK and stress-activated protein kinase/Jun N-terminal kinase (SAPK/JNK), which are involved in inflammatory responses and apoptosis.[11][15]

-

BMPR-II Upregulation: MnTBAP can upregulate the expression of bone morphogenetic protein receptor type II (BMPR-II), suggesting a role in modulating BMP signaling.[1][2][3]

-

The multifaceted mechanism of MnTBAP is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound, providing a reference for dose-response relationships and effective concentrations in different experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Experimental Model | Effective Concentration | Observed Effect | Reference(s) |

| Endothelial Cells | Paraquat-induced injury | ~40 µM (EC₅₀) | Protection against cell injury | [16] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | 50 µM | Increased BMPR-II mRNA expression | [1] |

| Immortalized Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 induced fibrosis | 1.14 µM | Partial restoration of E-cadherin and suppression of α-SMA and vimentin induction | [1] |

| TKPT cells | Cisplatin-induced ferroptosis | 80 µM | Rescue of NRF2, SLC7A11, and GPX4 protein expression | [1] |

| UB/OC-1 (Organ of Corti cells) | Cisplatin-induced cytotoxicity | 100 µM | Attenuation of cell death and nitrative stress | [17] |

| RAW 264.7 Macrophages | LPS-induced TNF-α production | Not specified | Inhibition of TNF-α production | [11][15] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | Dosage | Route of Administration | Observed Effect | Reference(s) |

| Rat | Lung Contusion | Not specified | Not specified | Reduced lung injury, inflammation, and oxidative stress markers (dityrosine and nitrotyrosine) | [12][18] |

| Rat | Zymosan-induced shock | 1, 3, and 10 mg/kg | Intraperitoneal | Dose-dependent reduction in peritonitis, peroxynitrite levels, and cellular energetic failure | [19] |

| Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Not specified | Blocked pleural fluid exudate, neutrophil infiltration, and nitrotyrosine formation (less effective than MnTE-2-PyP) | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study oxidative stress pathways.

Cell Culture and Treatment with MnTBAP

Objective: To prepare and treat cultured cells with MnTBAP to investigate its effects on oxidative stress.

Materials:

-

Cell line of interest (e.g., HUVECs, RAW 264.7)

-

Complete cell culture medium

-

This compound powder

-

0.1 M NaOH solution

-

Sterile phosphate-buffered saline (PBS)

-

Oxidative stress inducer (e.g., H₂O₂, paraquat, LPS)

Protocol:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach 70-80% confluency.

-

Preparation of MnTBAP Stock Solution:

-

Preparation of Working Solution: Dilute the MnTBAP stock solution in complete cell culture medium to the desired final concentration (e.g., 10, 50, 100 µM). Ensure the final concentration of NaOH is not toxic to the cells.

-

Cell Treatment:

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of MnTBAP to the cells.

-

For pre-treatment protocols, incubate the cells with MnTBAP for a specific duration (e.g., 1-2 hours) before adding the oxidative stress inducer.

-

For co-treatment, add MnTBAP and the oxidative stress inducer simultaneously.

-

-

Incubation: Incubate the cells for the desired experimental period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, ROS measurement, or protein extraction for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. apexbt.com [apexbt.com]

- 5. Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]

- 7. abbexa.com [abbexa.com]

- 8. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agscientific.com [agscientific.com]

- 14. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. MnTBAP [sigmaaldrich.com]

- 17. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The protective role of MnTBAP in oxidant-mediated injury and inflammation in a rat model of lung contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beneficial effects of Mn(III)tetrakis (4-benzoic acid) porphyrin (MnTBAP), a superoxide dismutase mimetic, in zymosan-induced shock - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzo Life Sciences this compound (50mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

The Role of MnTBAP Chloride in Mitigating Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A central element of this dysfunction is the excessive production of mitochondrial reactive oxygen species (ROS), which can damage cellular components and trigger detrimental signaling cascades. MnTBAP chloride, a synthetic manganese-containing porphyrin, has emerged as a promising therapeutic agent due to its potent antioxidant properties. This technical guide provides an in-depth overview of the role of this compound in ameliorating mitochondrial dysfunction, with a focus on its mechanism of action, quantitative effects, and the signaling pathways it modulates.

Core Mechanism of Action: A Dual-Pronged Antioxidant Defense

This compound primarily functions as a scavenger of superoxide radicals (O₂⁻) and peroxynitrite (ONOO⁻), two of the most damaging ROS implicated in mitochondrial dysfunction.

-

Superoxide Dismutase (SOD) Mimetic Activity: this compound mimics the enzymatic activity of superoxide dismutase, catalyzing the dismutation of superoxide into molecular oxygen and hydrogen peroxide.[1][2][3][4] While less potent than the native enzyme, its cell permeability allows it to act at intracellular sites of high superoxide production, such as the mitochondria.[1][5]

-

Peroxynitrite Scavenging: Peroxynitrite is a highly reactive nitrogen species formed from the reaction of superoxide with nitric oxide. It can cause irreversible damage to proteins, lipids, and DNA. This compound has been shown to be an effective scavenger of peroxynitrite, mitigating its cytotoxic effects.[2][3][6][7] Some studies suggest that the protective effects of MnTBAP in certain models may be more attributable to its peroxynitrite scavenging activity than its SOD mimetic action.[6][7][8]

Quantitative Effects on Mitochondrial Function

Several studies have quantified the protective effects of this compound on various parameters of mitochondrial health. The following tables summarize key findings from in vitro and in vivo models of mitochondrial dysfunction.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/Tissue Model | Insult | MnTBAP Concentration | Observed Effect | Reference |

| Cell Viability | Endothelial Cells | Paraquat (2 mM) | ~40 µM (EC₅₀) | Dose-dependent protection against paraquat-induced cell injury. | |

| Cell Injury | Pulmonary Epithelial-like Cells | Paraquat | 50 µM | Attenuated dose-dependent injury. | [1] |

| Mitochondrial Membrane Potential (MMP) | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Reversed the aldosterone-induced decrease in MMP. | [9] |

| mtDNA Copy Number | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Increased the expression of mtDNA compared to the aldosterone-treated group. | [9] |

| NLRP3 Inflammasome Activation | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Significantly decreased aldosterone-dependent activation of NLRP3 and induction of mature IL-1β and IL-18. | [9] |

| Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | - | 50 µM | Increased BMPR-II mRNA by 1.3-fold at 2 hours. | [2] |

| Protein Expression | Immortalized Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 (10 ng/mL) | 1.14 µM | Partially restored E-cadherin reduction and suppressed the induction of α-SMA and vimentin. | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Insult | MnTBAP Dosage | Observed Effect | Reference |

| Paw Edema | Rat | Carrageenan | Dose-dependent | Significantly reduced carrageenan-induced paw edema at all time points. | [1] |

| Myeloperoxidase (MPO) Activity | Rat Paw | Carrageenan | Dose-dependent | Significant dose-dependent reduction in paw MPO activity. | [1] |

| Pleural Exudate & Neutrophil Infiltration | Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Blocked the increase in pleural fluid exudate and neutrophil infiltration. MnTE-2-PyP was effective at a much lower dose (0.3 mg/kg). | [6][8] |

| 3-Nitrotyrosine Formation | Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Blocked the formation of 3-nitrotyrosine, an indicator of peroxynitrite. | [6][8] |

| Renal Fibrosis | 5/6 Nephrectomized Mice | - | 10 mg/kg (IP, 3x/week for 12 weeks) | Attenuated renal fibrosis and reduced protein expressions of fibronectin and collagen III. | [2] |

| Mitochondrial Morphology | Aldosterone-infused Mice | Aldosterone | Not specified | Significantly improved mitochondrial morphology. | [9] |

| NLRP3 Inflammasome Activation | Aldosterone-infused Mice | Aldosterone | Not specified | Suppressed the activation of the NLRP3 inflammasome. | [9] |

| Superoxide Levels | Rat Lung | Lung Contusion | Not specified | Significantly lower superoxide staining intensity compared to the lung contusion group. | [10] |

| Pro-inflammatory Cytokines | Rat | Lung Contusion | Not specified | Significantly lower levels of IL-1β and IL-6 in bronchoalveolar lavage and lung tissue. | [10] |

Modulation of Key Signaling Pathways

This compound exerts its protective effects by modulating critical signaling pathways implicated in inflammation and cell death, particularly the NF-κB and NLRP3 inflammasome pathways, which are often downstream of mitochondrial ROS production.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of mitochondrial dysfunction, ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory cytokines. This compound, by reducing the upstream ROS signal, can inhibit the activation of the NF-κB pathway.[2][3]

Figure 1. This compound inhibits the NF-κB signaling pathway by scavenging mitochondrial ROS.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Mitochondrial dysfunction is a potent activator of the NLRP3 inflammasome. ROS can act as a primary signal, and factors like mitochondrial DNA (mtDNA) released from damaged mitochondria can also trigger its assembly. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, likely by preventing the initial mitochondrial ROS burst and preserving mitochondrial integrity.[9][11][12]

Figure 2. This compound inhibits NLRP3 inflammasome activation by mitigating mitochondrial dysfunction.

Experimental Protocols: Key Methodologies

Reproducible and rigorous experimental design is paramount in assessing the efficacy of therapeutic compounds. Below are detailed methodologies for key experiments cited in the literature on this compound.

Measurement of Superoxide Dismutase (SOD) Mimetic Activity

The SOD mimetic activity of this compound can be assessed using the cytochrome c reduction assay.

Principle: Superoxide radicals, generated by a xanthine/xanthine oxidase system, reduce cytochrome c. An SOD mimetic will compete with cytochrome c for superoxide, thereby inhibiting its reduction.

Protocol:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, 50 µM xanthine, and 10 µM cytochrome c.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase (e.g., 8 mU/mL).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the percentage inhibition of cytochrome c reduction at each this compound concentration to determine the IC₅₀ value (the concentration required to inhibit the rate of cytochrome c reduction by 50%).

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Staining

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

Protocol:

-

Seed cells (e.g., HK-2 cells) in a suitable culture plate and allow them to adhere.

-

Induce mitochondrial dysfunction (e.g., with aldosterone).

-

Pre-treat a subset of cells with this compound (e.g., 100 µM for 30 minutes).

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a CO₂ incubator at 37°C for 15-30 minutes.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial membrane depolarization.

Western Blot Analysis for NF-κB and NLRP3 Inflammasome Proteins

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

-

Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, NLRP3, Caspase-1, IL-1β) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Experimental Workflow for Evaluating this compound's Efficacy

The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against an inducer of mitochondrial dysfunction.

Figure 3. A generalized experimental workflow for assessing the effects of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to scavenge superoxide and peroxynitrite, thereby preserving mitochondrial integrity and inhibiting pro-inflammatory signaling pathways, underscores its multifaceted protective effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound.

Future research should focus on:

-

Optimizing Dosing and Delivery: Establishing optimal therapeutic windows and developing targeted delivery systems to enhance mitochondrial uptake and minimize potential off-target effects.

-

Elucidating Detailed Molecular Interactions: Further delineating the precise molecular targets of this compound within the complex signaling networks of mitochondrial dysfunction.

-

Clinical Translation: Conducting well-designed preclinical and clinical trials to evaluate the safety and efficacy of this compound in relevant human diseases.

By continuing to investigate the mechanisms and applications of this compound, the scientific community can pave the way for novel therapeutic strategies to combat the debilitating effects of mitochondrial dysfunction.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MnTBAP treatment ameliorates aldosterone-induced renal injury by regulating mitochondrial dysfunction and NLRP3 inflammasome signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NLRP3 inflammasome activation in response to metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the NF-κB Pathway by MnTBAP Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of MnTBAP chloride on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a synthetic, cell-permeable metalloporphyrin, is recognized for its potent superoxide dismutase (SOD) mimetic and peroxynitrite scavenging activities.[1][2][3] These antioxidant properties are intrinsically linked to its anti-inflammatory effects, which are significantly mediated through the modulation of the NF-κB pathway.[1][2][3] This document details the mechanism of action, presents available quantitative and qualitative data on its inhibitory effects, provides detailed experimental protocols for studying this interaction, and includes visualizations of the key pathways and experimental workflows.

Introduction to the NF-κB Pathway and this compound

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines, lipopolysaccharides (LPS), and oxidative stress. This activation cascade typically involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein, which allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.

This compound emerges as a significant modulator of this pathway. By scavenging reactive oxygen species (ROS) and peroxynitrite, this compound can mitigate the oxidative stress that often triggers NF-κB activation. This guide will delve into the specifics of this inhibitory action.

Mechanism of NF-κB Inhibition by this compound

The primary mechanism by which this compound inhibits the NF-κB pathway is through its antioxidant properties. Oxidative stress is a known activator of the IKK complex, which is responsible for phosphorylating IκBα. By reducing the levels of intracellular ROS, this compound can prevent the activation of IKK, thereby inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

One study has demonstrated that this compound effectively blocks the acetaminophen-induced translocation of the p65 subunit of NF-κB to the nucleus in SH-SY5Y neuroblastoma cells.[4] This prevention of nuclear translocation is a critical step in halting the pro-inflammatory gene transcription mediated by NF-κB.

However, it is important to note that the effects of this compound on the NF-κB pathway may be cell-type and stimulus-dependent. For instance, one study reported that MnTBAP did not affect the phosphorylation and activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, suggesting that in this specific context, its anti-inflammatory effects might be mediated through other pathways, such as the inhibition of p38 and SAPK/JNK signaling.

Data on the Inhibitory Effects of this compound

Table 1: Effect of this compound on NF-κB p65 Subunit Nuclear Translocation

| Cell Line | Inducing Agent | This compound Concentration | Observed Effect on p65 Nuclear Translocation | Reference |

| SH-SY5Y | Acetaminophen (2 mM) | Not specified, but used as a co-treatment | Blocked p65 translocation to the nucleus to a similar extent as the known NF-κB inhibitor, SN-50 (100 nM). | [4] |

Table 2: Effect of this compound on the Production of NF-κB-regulated Pro-inflammatory Cytokines

| Animal Model/Cell Line | Condition | This compound Dosage/Concentration | Observed Effect on Cytokine Levels | Reference |

| Rat model of lung contusion | In vivo | 10 mg/kg body weight (intraperitoneal) | Significantly decreased levels of IL-1β and IL-6 in bronchoalveolar lavage fluid and lung tissue at 5 and 24 hours post-injury. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibition of the NF-κB pathway by this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on the cell line of interest and to establish a non-toxic concentration range for subsequent experiments.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

Purpose: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Protocol:

-

Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS) in the continued presence of this compound. Include appropriate controls (unstimulated, stimulated without inhibitor).

-

Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.

Western Blot for IκBα Degradation and p65 Nuclear Translocation

Purpose: To qualitatively and semi-quantitatively assess the effect of this compound on the degradation of IκBα and the nuclear translocation of the p65 subunit.

Protocol:

-

Cell Treatment: Culture cells to 80-90% confluency and treat them with this compound followed by an NF-κB-inducing stimulus for various time points.

-

Cell Lysis and Fractionation:

-

For IκBα degradation , lyse the whole cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For p65 nuclear translocation , perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IκBα, p65, a cytoplasmic marker (e.g., α-tubulin or GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To directly detect the DNA-binding activity of NF-κB and its inhibition by this compound.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and/or an NF-κB stimulus.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection:

-

For radioactive probes, expose the dried gel to an X-ray film or a phosphorimager screen.

-

For non-radioactive probes, use a detection method appropriate for the label (e.g., streptavidin-HRP and chemiluminescence for biotin).

-

-

Supershift Assay (Optional): To confirm the specificity of the NF-κB-DNA complex, pre-incubate the nuclear extracts with an antibody specific to an NF-κB subunit (e.g., p65) before adding the probe. A "supershifted" band will indicate the presence of that subunit in the complex.

Visualizations

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

Inhibition of NF-κB Pathway by this compound

Caption: Mechanism of NF-κB inhibition by MnTBAP.

Experimental Workflow for Investigating MnTBAP's Effect on NF-κB

Caption: Experimental workflow for MnTBAP studies.

Conclusion

This compound presents a compelling case as an inhibitor of the NF-κB signaling pathway, primarily through its potent antioxidant activity. The available evidence demonstrates its ability to prevent the nuclear translocation of the p65 subunit and to suppress the production of downstream pro-inflammatory cytokines. While further research is needed to establish definitive dose-response relationships and IC50 values across various cell types and stimuli, the experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in NF-κB-mediated inflammatory and disease processes. The conflicting reports also highlight the importance of careful experimental design and interpretation when investigating the nuanced interactions of this compound with cellular signaling pathways.

References

cell-permeable superoxide dismutase mimetics overview

An In-depth Technical Guide to Cell-Permeable Superoxide Dismutase Mimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide dismutase (SOD) enzymes are the frontline of endogenous antioxidant defense, catalytically converting superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide. However, the therapeutic application of native SOD enzymes is hampered by their large molecular size, poor cell permeability, and short in vivo half-life.[1] To overcome these limitations, a variety of small-molecule, cell-permeable SOD mimetics have been developed. These synthetic compounds mimic the catalytic activity of the native enzymes and have shown significant promise in preclinical models of diseases associated with oxidative stress, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3][4]

This technical guide provides a comprehensive overview of the core classes of cell-permeable SOD mimetics, their mechanisms of action, quantitative comparisons of their activity, detailed experimental protocols for their evaluation, and insights into the signaling pathways they modulate.

Core Classes of Cell-Permeable SOD Mimetics

SOD mimetics are broadly categorized based on their chemical structure, with the most prominent classes being manganese-based complexes and nitroxides.[3]

Manganese-Based SOD Mimetics

Manganese is a favored metal for SOD mimetics due to its lower toxicity compared to other transition metals and its ability to cycle between Mn(II) and Mn(III) oxidation states, which is central to the catalytic dismutation of superoxide.[1]

2.1.1. Manganese Porphyrins

Manganese porphyrins are among the most potent SOD mimetics, with some exhibiting catalytic rates approaching those of the native SOD enzymes.[5][6] Their structure consists of a central manganese ion coordinated to a porphyrin ring. Modifications to the peripheral substituents on the porphyrin ring can significantly influence their lipophilicity, charge, and biological activity.[7] Cationic Mn porphyrins, in particular, have shown high efficacy due to electrostatic interactions with the anionic superoxide radical.[5]

2.1.2. Manganese(III) Salen Complexes

Mn(III) salen complexes, such as EUK-134, are another well-studied class of SOD mimetics.[4] These compounds possess both SOD and catalase-like activity, enabling them to detoxify both superoxide and hydrogen peroxide.[4] The salen ligand provides a stable coordination environment for the manganese ion, and modifications to the aromatic rings of the salen ligand can alter the compound's lipophilicity and cell permeability.[1]

2.1.3. Manganese(II) Cyclic Polyamines

This class of SOD mimetics, which includes compounds like M40403, features a manganese(II) ion complexed with a macrocyclic polyamine ligand.[8] These complexes are highly stable and selective for superoxide.[9] Structural modifications to the macrocyclic ring can dramatically alter the catalytic activity, with some derivatives showing activity comparable to native SOD.[2]

Nitroxides

Nitroxides, such as Tempol, are stable free radicals that can act as SOD mimetics.[10] They are cell-permeable and have demonstrated protective effects in various models of oxidative stress.[11][12] Their mechanism involves the redox cycling of the nitroxide group. While generally less potent than the manganese-based mimetics in terms of direct superoxide scavenging, they possess a broader range of antioxidant activities.[2][10]

Mechanism of Action

The primary mechanism of action for metal-based SOD mimetics involves a catalytic cycle where the metal center is alternately reduced and oxidized by superoxide radicals.[1]

Reaction 1: Reduction of the Metal Center Mⁿ⁺ + O₂⁻ → M⁽ⁿ⁻¹⁾⁺ + O₂

Reaction 2: Oxidation of the Metal Center M⁽ⁿ⁻¹⁾⁺ + O₂⁻ + 2H⁺ → Mⁿ⁺ + H₂O₂

In this two-step process, two superoxide anions are converted to one molecule of oxygen and one molecule of hydrogen peroxide, with the SOD mimetic being regenerated to its original oxidation state.[1]

Quantitative Comparison of SOD Mimetics

The efficacy of SOD mimetics can be quantified by several key parameters, including their catalytic rate constant (kcat) for superoxide dismutation, the concentration required for 50% inhibition of a superoxide-mediated reaction (IC₅₀), and their apparent permeability coefficient (Papp) across cell monolayers. The following tables summarize available data for representative SOD mimetics.

| Compound Class | Compound | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) | Reference |

| Mn Porphyrin | MnTE-2-PyP⁵⁺ | 7.76 x 10⁷ | [13] |

| MnTnHex-2-PyP⁵⁺ | - | - | |

| Mn(II) Cyclic Polyamine | M40401 | 1.6 x 10⁹ | [2] |

| M40403 | 1.6 x 10⁷ - 3.55 x 10⁶ | [2][8] | |

| SC-55858 | 1.2 x 10⁸ | [2] | |

| Mn(III) Salen | EUK-134 | - | - |

| [Mn(salen)OAc] | - | - | |

| Nitroxide | Tempol | - | - |

| Compound Class | Compound | IC₅₀ (µM) | Assay Conditions | Reference |

| Mn(II) Cyclic Polyamine | M40403 | 6.3 | Xanthine/Xanthine Oxidase | [14] |

| M40403 | 31.6 | NADPH oxidase in RASMCs | [14] | |

| Mn(III) Salen | [Mn(salen)OAc] | 2.7 ± 0.1 | Riboflavin photoreduction | [15] |

| [Mn(salen)Cl] | 2.5 ± 0.3 | Riboflavin photoreduction | [16] | |

| Nitroxide | Tempol | 326 ± 18 | SOD assay for O₂⁻ | [10] |

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Cell Line | Reference |

| Propranolol (High Permeability Control) | >10 | Caco-2 | [17] |

| Mannitol (Low Permeability Control) | <1 | Caco-2 | [17] |

Experimental Protocols

SOD Activity Assays

5.1.1. Cytochrome c Reduction Assay

This assay is a widely used indirect method to determine SOD activity.

Principle: Superoxide radicals, generated by a source such as the xanthine/xanthine oxidase system, reduce cytochrome c, which can be monitored spectrophotometrically at 550 nm. SOD or an SOD mimetic will compete for the superoxide radicals, thus inhibiting the reduction of cytochrome c.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

Cytochrome c (10 µM)

-

Xanthine (50 µM)

-

Xanthine oxidase (5 mU/mL)

-

SOD mimetic solution

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.

-

Add varying concentrations of the SOD mimetic to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately monitor the increase in absorbance at 550 nm over time.

-

The rate of cytochrome c reduction is proportional to the rate of superoxide generation.

-

Calculate the percentage of inhibition of cytochrome c reduction by the SOD mimetic at each concentration.

-

The IC₅₀ value is the concentration of the mimetic that causes 50% inhibition.

5.1.2. Nitroblue Tetrazolium (NBT) Reduction Assay

This is another common indirect assay for SOD activity.

Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan product, which can be measured spectrophotometrically at 560 nm. SOD or an SOD mimetic will inhibit this reduction.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

NBT (50 µM)

-

Riboflavin (2 µM) or Xanthine/Xanthine Oxidase system

-

SOD mimetic solution

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NBT.

-

Add varying concentrations of the SOD mimetic.

-

Generate superoxide radicals either photochemically using riboflavin and light or enzymatically with xanthine/xanthine oxidase.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes).

-

Measure the absorbance of the formazan product at 560 nm.

-

Calculate the percentage of inhibition of NBT reduction.

-

Determine the IC₅₀ value.

Cell Permeability Assay (Caco-2)